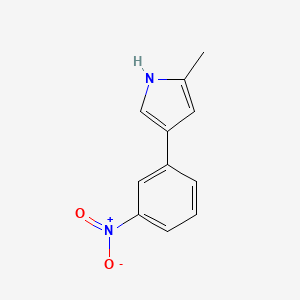![molecular formula C8H15BrN2 B11826435 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11826435.png)
1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine is a complex organic compound featuring a bicyclic structure with a bromine atom and an amine group. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The azabicyclo scaffold can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted azabicyclo compounds, oxides, and reduced amines, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of tropane alkaloids, which have significant biological activities.
Biological Studies: The compound is studied for its potential as a ligand in receptor binding studies.
Industrial Applications: It serves as an intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The azabicyclo scaffold allows for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar biological activities.
2-azabicyclo[3.2.1]octane: Known for its use in KOR agonist activity studies.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Studied for its antimicrobial and anticancer properties.
Uniqueness
1-[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to its specific bromine substitution and the resulting chemical reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C8H15BrN2 |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanamine |
InChI |
InChI=1S/C8H15BrN2/c9-8-4-7(8,5-10)2-1-3-11-6-8/h11H,1-6,10H2/t7-,8+/m1/s1 |
InChI Key |
RXAPFXBPBLPWIL-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Br)CN |
Canonical SMILES |
C1CC2(CC2(CNC1)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


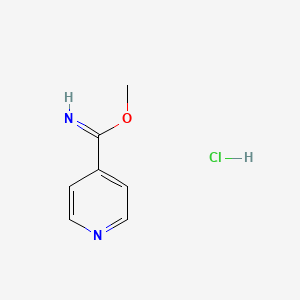
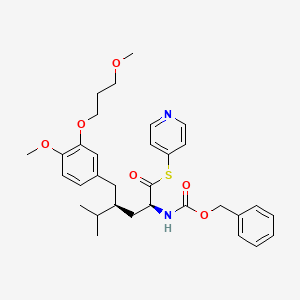



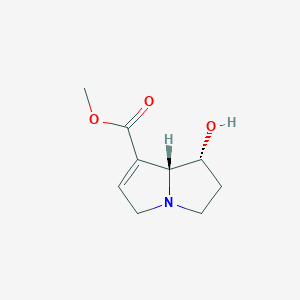
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
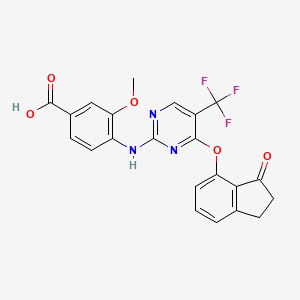
![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
